4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride

Catalog No.
S14143365
CAS No.
M.F
C14H27BClNO3
M. Wt
303.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-...

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane;hydrochloride

Molecular Formula

C14H27BClNO3

Molecular Weight

303.63 g/mol

InChI

InChI=1S/C14H26BNO3.ClH/c1-12(2)13(3,4)19-15(18-12)11-9-16-10-14(11)5-7-17-8-6-14;/h11,16H,5-10H2,1-4H3;1H

InChI Key

GKVNEIOPLLWHFX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CNCC23CCOCC3.Cl

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride is a complex organic compound characterized by its unique spirocyclic structure. It incorporates a dioxaborolane moiety, which contributes to its chemical reactivity and potential applications in various fields. The compound features a molecular formula of C12H20BClN2OC_{12}H_{20}BClN_2O and a molecular weight of approximately 250.75 g/mol. The inclusion of the hydrochloride indicates the presence of a chloride ion, enhancing its solubility and stability in aqueous solutions.

Typical of boron-containing compounds, including:

  • Nucleophilic Substitution Reactions: The boron atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.
  • Coupling Reactions: The dioxaborolane group can facilitate coupling reactions with various electrophiles, leading to the formation of more complex structures.
  • Hydrolysis: In the presence of water or moisture, the dioxaborolane moiety may hydrolyze, affecting the stability and reactivity of the compound.

  • Antitumor Agents: Some derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Activity: Certain related compounds have demonstrated activity against various bacterial strains.

Further studies are required to establish its specific biological properties and mechanisms of action.

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride typically involves:

  • Formation of Dioxaborolane: The initial step usually includes the reaction of boronic acid with an appropriate alcohol under acidic conditions to form the dioxaborolane.
  • Cyclization Reactions: The dioxaborolane is then reacted with a suitable amine or other nucleophiles to form the spirocyclic structure.
  • Hydrochloride Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form.

These methods may vary based on specific laboratory protocols and available reagents.

The unique structure of this compound allows for diverse applications:

  • Materials Science: As a building block for creating advanced materials such as covalent organic frameworks (COFs) due to its ability to form stable linkages.
  • Pharmaceutical Development: Potential use as an intermediate in synthesizing bioactive compounds.
  • Organic Electronics: Its properties may be exploited in organic light-emitting diodes (OLEDs) or other electronic devices.

Several compounds share structural features with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
2-Oxa-8-azaspiro[4.5]decane hydrochloride479195-19-20.94Lacks dioxaborolane moiety
1-Oxa-8-azaspiro[4.5]decane hydrochloride3970-79-40.79Different oxygen placement
7-Oxa-2-azaspiro[3.5]nonane hydrochloride1417633-09-00.78Shorter spirocyclic structure
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]decene carboxylateNot availableN/AContains tert-butyl group

The uniqueness of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-8-oza­ -2­ -azaspiro[4.5]decane hydrochloride lies in its specific combination of spirocyclic architecture and boron-containing dioxaborolane group which may enhance its reactivity and potential applications compared to similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

303.1772516 g/mol

Monoisotopic Mass

303.1772516 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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